![molecular formula C11H15N5 B496114 N-[(4-ETHYLPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B496114.png)
N-[(4-ETHYLPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a 4-ethylbenzyl group attached to the nitrogen atom of the tetrazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile.
Attachment of the 4-ethylbenzyl Group: The 4-ethylbenzyl group can be introduced via a nucleophilic substitution reaction, where the tetrazole ring reacts with 4-ethylbenzyl chloride under basic conditions.
Methylation: The final step involves the methylation of the tetrazole nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles like amines, thiols, and halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(4-ETHYLPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The 4-ethylbenzyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-1-methyl-1H-tetrazol-5-amine
- N-(4-chlorobenzyl)-1-methyl-1H-tetrazol-5-amine
- N-(4-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the 4-ethylbenzyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C11H15N5/c1-3-9-4-6-10(7-5-9)8-12-11-13-14-15-16(11)2/h4-7H,3,8H2,1-2H3,(H,12,13,15) |
InChI Key |
HVTYOTOIVMNQCW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC2=NN=NN2C |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=NN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


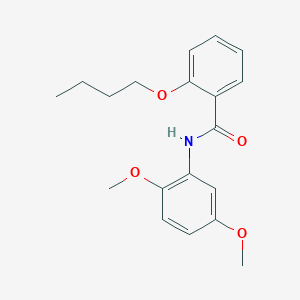
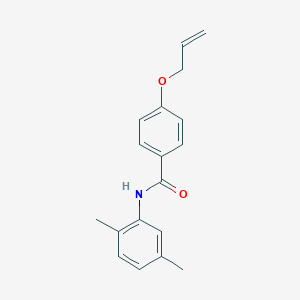
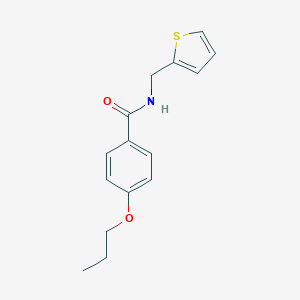
![2-[(4-Isobutoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496036.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B496037.png)
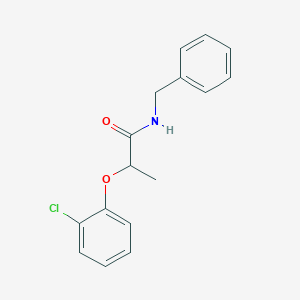
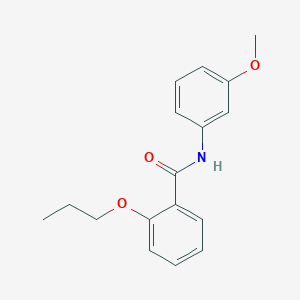

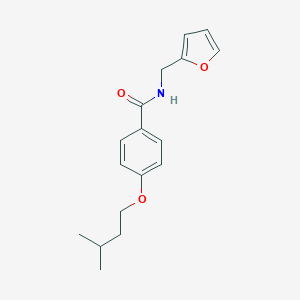
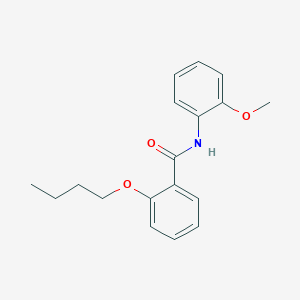
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B496050.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B496052.png)
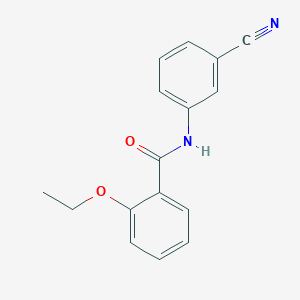
![N-[4-(acetylamino)phenyl]-2-butoxybenzamide](/img/structure/B496054.png)
